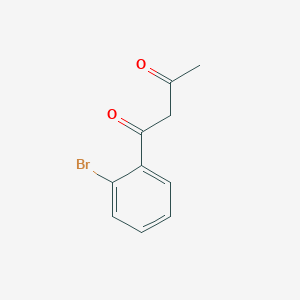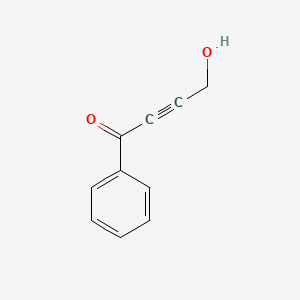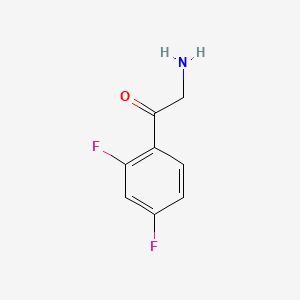
2-(5-オキソヘキシル)イソインドリン-1,3-ジオン
説明
“2-(5-Oxohexyl)isoindoline-1,3-dione” is a compound that is structurally similar to isoindoline . Isoindoline itself is not commonly encountered, but several derivatives are found in nature and some synthetic derivatives are commercially valuable drugs .
Synthesis Analysis
Isoindolines are synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . These compounds are derived from analogs of important biogenic amines . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindolines/dioxoisoindolines include simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用
医薬品合成
N-イソインドリン-1,3-ジオン複素環は、治療薬としての可能性を示しています . それらの構造活性相関と生物学的特性が研究されてきました . 例えば、イソインドリンとイソインドリン-1,3-ジオンは、抗精神病薬として可能性を示しています .
除草剤
これらの化合物は、除草剤の開発にも使用されてきました . それらのユニークな化学構造と反応性は、この用途に適しています .
着色剤と染料
N-イソインドリン-1,3-ジオン複素環は、着色剤と染料の製造に使用されてきました . それらの芳香族性とカルボニル基の存在は、それらの色特性に貢献しています .
ポリマー添加剤
これらの化合物は、ポリマーの添加剤として使用されています . それらはポリマーの特性を強化し、特定の用途に適したものにすることができます .
有機合成
N-イソインドリン-1,3-ジオン複素環は、有機合成に使用されています . それらは、より複雑な有機化合物の合成における中間体として作用することができます .
フォトクロミック材料
これらの化合物は、フォトクロミック材料の開発に使用されてきました . これらは、光に応答して色が変わる材料です .
ドーパミン受容体モジュレーション
イソインドリンとイソインドリン-1,3-ジオンは、ドーパミン受容体D2を調節する可能性を示しています . これは、パーキンソン病などの疾患の治療における可能性のある用途を示唆しています .
アルツハイマー病の治療
作用機序
Target of Action
The primary target of the compound 2-(5-Oxohexyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key functions such as motor control, reward, and reinforcement.
Mode of Action
2-(5-Oxohexyl)isoindoline-1,3-dione interacts with the human dopamine receptor D2, affecting its function . The compound binds to the receptor, modulating its activity. This interaction can lead to changes in the signaling pathways associated with the receptor, potentially influencing various physiological processes.
Biochemical Pathways
The interaction of 2-(5-Oxohexyl)isoindoline-1,3-dione with the human dopamine receptor D2 can affect several biochemical pathways. These pathways are primarily related to the dopaminergic system and can have downstream effects on motor control, reward, and reinforcement processes .
Result of Action
The molecular and cellular effects of 2-(5-Oxohexyl)isoindoline-1,3-dione’s action are primarily related to its interaction with the human dopamine receptor D2. By modulating the activity of this receptor, the compound can influence various physiological processes, potentially leading to observable effects at the cellular level .
生化学分析
Biochemical Properties
2-(5-Oxohexyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase and beta-secretase, which are crucial in neurological processes. The compound’s interaction with acetylcholinesterase involves inhibition, which can affect neurotransmitter levels in the synaptic cleft. Additionally, 2-(5-Oxohexyl)isoindoline-1,3-dione has shown potential in inhibiting beta-amyloid aggregation, suggesting its utility in Alzheimer’s disease research .
Cellular Effects
The effects of 2-(5-Oxohexyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes. This compound has been shown to alter gene expression related to neuroprotection and synaptic plasticity. Furthermore, 2-(5-Oxohexyl)isoindoline-1,3-dione impacts cellular metabolism by affecting the mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, 2-(5-Oxohexyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition. This binding is facilitated by the compound’s isoindoline nucleus, which interacts with key amino acid residues in the enzyme’s active site. Additionally, 2-(5-Oxohexyl)isoindoline-1,3-dione can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Oxohexyl)isoindoline-1,3-dione have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that 2-(5-Oxohexyl)isoindoline-1,3-dione can have sustained effects on cellular function, particularly in maintaining enzyme inhibition and altering gene expression profiles .
Dosage Effects in Animal Models
The effects of 2-(5-Oxohexyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound has been found to enhance cognitive function and neuroprotection in rodent models. At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(5-Oxohexyl)isoindoline-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are mediated by enzymes such as cytochrome P450. These metabolic processes can influence the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-(5-Oxohexyl)isoindoline-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(5-Oxohexyl)isoindoline-1,3-dione is critical for its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing 2-(5-Oxohexyl)isoindoline-1,3-dione to specific cellular compartments, enhancing its efficacy in biochemical reactions .
特性
IUPAC Name |
2-(5-oxohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(16)6-4-5-9-15-13(17)11-7-2-3-8-12(11)14(15)18/h2-3,7-8H,4-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVRQUYSKYIOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502343 | |
| Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71510-41-3 | |
| Record name | 2-(5-Oxohexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)
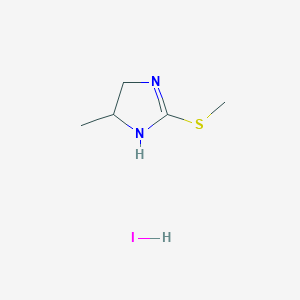

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)
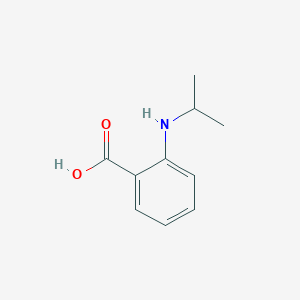

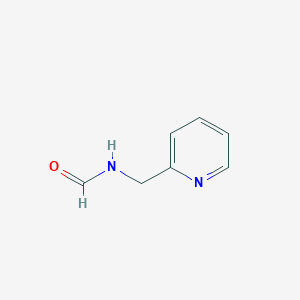
![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)
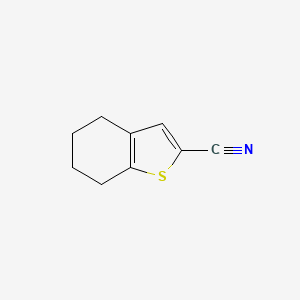
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)
